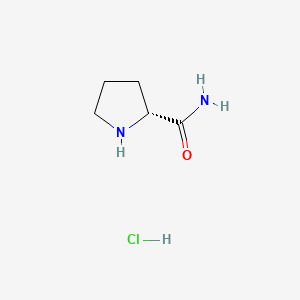

(R)-Pyrrolidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

(2R)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673769 | |

| Record name | D-Prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50894-62-7 | |

| Record name | D-Prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-pyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-Pyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid D-proline, is a chiral building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous bioactive molecules and approved pharmaceuticals, influencing stereochemistry, solubility, and other key physicochemical properties.[1] This guide provides a comprehensive overview of the physical properties of this compound, along with detailed protocols for its characterization, to support its application in research and development.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is critical for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | D-Prolinamide hydrochloride | [2] |

| CAS Number | 50894-62-7 | |

| Molecular Formula | C₅H₁₁ClN₂O | [2][3] |

| Molecular Weight | 150.61 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Approx. 178-182 °C (based on L-enantiomer) | Inferred from L-enantiomer data |

| Solubility | Soluble in water and alcohols (e.g., ethanol, methanol).[5] The free base is soluble in DMSO.[4] | [4][5] |

| Stability | May be hygroscopic. | [6] |

| Storage | Store at room temperature under an inert atmosphere. | [3] |

Detailed Analysis of Physical Properties

Melting Point

Solubility Profile

This compound is generally soluble in polar protic solvents such as water, methanol, and ethanol.[5] This solubility is attributed to the presence of the charged ammonium group and the hydrogen bonding capabilities of the amide functionality. The free base form, (R)-Pyrrolidine-2-carboxamide, demonstrates solubility in polar aprotic solvents like DMSO.[4] For applications requiring non-polar solvents, solubility is expected to be limited.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific spectral data for this compound is not widely published. However, based on the molecular structure, the expected signals in a ¹H NMR spectrum would include:

-

Broad signals for the amine and amide protons.

-

A multiplet for the proton at the chiral center (C2).

-

A series of multiplets for the diastereotopic protons on the pyrrolidine ring (C3, C4, and C5).

The ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

N-H stretching vibrations for the primary amide and the secondary amine hydrochloride.

-

A C=O stretching vibration for the amide carbonyl group.

Experimental Protocols for Characterization

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[7]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Purity and Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity and determine the enantiomeric excess of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable mobile phase or a compatible solvent (e.g., a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL.

-

HPLC System and Conditions:

-

Column: A chiral stationary phase (CSP) column suitable for the separation of amines, such as a polysaccharide-based column (e.g., CHIRALPAK series).[8]

-

Mobile Phase: A typical mobile phase for chiral amine separation could be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with acidic and/or basic additives to improve peak shape. A common mobile phase composition for screening is 80:20 hexane:ethanol with 0.1% trifluoroacetic acid and 0.1% triethylamine.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a sample of the racemic (DL) compound to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of this compound.

-

Chemical purity is determined by the percentage of the main peak area relative to the total area of all peaks.

-

Enantiomeric excess (e.e.) is calculated using the following formula:

-

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

-

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42429-27-6|(S)-Pyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. chiral hplc method: Topics by Science.gov [science.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Abstract: (R)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the non-proteinogenic amino acid D-proline, is a crucial chiral building block in contemporary pharmaceutical synthesis. Its rigid five-membered ring and defined stereochemistry at the C2 position make it an invaluable synthon for creating complex, stereospecific molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol from D-proline, and robust methods for its analytical characterization. Furthermore, we explore its pivotal role in drug development, with a specific focus on its application as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic and medicinal chemistry programs.

Introduction and Strategic Importance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Its non-planar, five-membered structure allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. This compound, the subject of this guide, is the hydrochloride salt of D-prolinamide. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, making it easier to handle and utilize in various reaction conditions.[2]

The strategic importance of this molecule lies in its stereochemical purity. The "(R)" configuration at the second carbon is derived from its precursor, D-proline, and is often essential for the desired biological activity of the final active pharmaceutical ingredient (API). A prime example of its utility is in the synthesis of Vildagliptin, an oral anti-diabetic drug that requires the specific stereochemistry conferred by this building block for its potent and selective inhibition of the DPP-4 enzyme.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in process development and scale-up.

Chemical Structure:

-

IUPAC Name: (2R)-pyrrolidine-2-carboxamide;hydrochloride

-

Molecular Formula: C₅H₁₁ClN₂O

-

CAS Number: 50894-62-7[2]

-

Structure:

Quantitative Data Summary:

| Property | Value | Source / Comment |

| Molecular Weight | 150.61 g/mol | Computed[3] |

| Appearance | White to off-white crystalline solid | Commercial Supplier Data[2] |

| Melting Point | 178-182 °C | Data for L-enantiomer HCl; expected to be identical for R-enantiomer. |

| Solubility | Soluble in water and polar solvents like methanol.[2] | The hydrochloride salt form significantly increases aqueous solubility. Solubility of the free base (prolinamide) is lower in less polar organic solvents like n-heptane and n-hexane.[4] |

| Storage Conditions | Inert atmosphere, room temperature. | Hygroscopic nature necessitates storage in a dry, well-sealed container.[5] |

Synthesis and Purification

The most common and industrially relevant synthesis of this compound begins with the readily available chiral pool starting material, D-proline. The synthesis is a robust two-step process involving esterification followed by amidation.

Synthetic Strategy and Mechanistic Rationale

The direct amidation of the carboxylic acid of D-proline is challenging due to the competing acid-base reaction between the carboxylic acid and the secondary amine of the pyrrolidine ring, which forms a stable zwitterion. To circumvent this, a protection/activation strategy is employed.

-

Esterification: The carboxylic acid is first converted to a methyl ester. This is typically achieved by reacting D-proline with methanol in the presence of an activating agent like thionyl chloride (SOCl₂).[6] Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more electrophilic for attack by methanol. This step effectively "protects" the carboxylic acid, preventing zwitterion formation and activating it for the subsequent step.

-

Amidation: The resulting D-proline methyl ester hydrochloride is then subjected to ammonolysis.[6] Gaseous ammonia or a solution of ammonia in methanol is used as the nitrogen source. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the primary amide. The reaction is typically driven to completion by using an excess of ammonia.

This sequence ensures a high-yielding and stereoretentive conversion from the starting amino acid to the desired product.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of (R)-Proline methyl ester hydrochloride

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add D-proline (100 g, 0.87 mol).

-

Add methanol (500 mL) to the flask and begin stirring to create a suspension.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Causality: Cooling is critical to control the exothermic reaction between thionyl chloride and methanol.

-

Slowly add thionyl chloride (74 mL, 1.04 mol) dropwise to the stirred suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[6]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting yellow oil is (R)-Proline methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude (R)-Proline methyl ester hydrochloride from the previous step in methanol (400 mL) in a suitable pressure-rated reactor or a robust sealed flask.

-

Cool the solution to 0-10 °C.

-

Begin bubbling anhydrous ammonia gas through the solution while maintaining the temperature between 15-20 °C.[7] Alternatively, a saturated solution of ammonia in methanol can be used.

-

Causality: Maintaining a controlled temperature is necessary to prevent excessive pressure buildup and to ensure optimal reaction kinetics. The reaction is an equilibrium, and using excess ammonia drives it towards the product.

-

Continue the reaction for 15-20 hours. Monitor the reaction for the disappearance of the ester by HPLC or GC.

-

Once the reaction is complete, stop the ammonia flow and carefully vent any excess pressure.

-

Remove the methanol under reduced pressure. The resulting crude solid contains (R)-Pyrrolidine-2-carboxamide, its hydrochloride salt, and ammonium chloride.

Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting material to the final, purified product.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Purification

-

Dissolve the crude product mixture from Step 2 in dichloromethane (DCM, 700 mL).[7]

-

Cool the solution to 0-10 °C in an ice bath.

-

Prepare a concentrated aqueous solution of potassium hydroxide (KOH). Slowly add the KOH solution to the DCM solution with vigorous stirring.

-

Causality: The strong base deprotonates the hydrochloride salt of the product and ammonium chloride, converting them to the free amine and ammonia gas, respectively. The inorganic salts (KCl) precipitate or move into the aqueous layer, while the organic-soluble free amide remains in the DCM layer.

-

After the addition, continue stirring for 1 hour at 0-10 °C.

-

Separate the layers. Filter the organic layer to remove any precipitated inorganic salts.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-Pyrrolidine-2-carboxamide as the free base.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield pure this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is a critical, self-validating step in the synthesis. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data

While a publicly available, verified spectrum for this compound is not readily found, the following data are predicted based on the known structure and spectroscopic principles for the analogous L-enantiomer and related compounds. The spectra for the R- and S-enantiomers are identical.

¹H NMR (Proton NMR): (Predicted for D₂O solvent)

-

δ ~4.3-4.5 ppm (t, 1H): The methine proton at the chiral center (C2-H). It will appear as a triplet due to coupling with the two adjacent C3 protons.

-

δ ~3.3-3.5 ppm (m, 2H): The two methylene protons on C5 (adjacent to the nitrogen).

-

δ ~2.0-2.4 ppm (m, 4H): The four methylene protons on C3 and C4, which will likely appear as complex, overlapping multiplets.

-

Amide (-CONH₂) and Amine (-NH₂⁺-) protons: These are exchangeable with D₂O and will likely not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.

¹³C NMR (Carbon NMR): (Predicted for D₂O solvent)

-

δ ~175-178 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~60-62 ppm: Chiral methine carbon (C2).

-

δ ~46-48 ppm: Methylene carbon adjacent to nitrogen (C5).

-

δ ~28-32 ppm: Methylene carbon (C3).

-

δ ~24-26 ppm: Methylene carbon (C4).

FTIR (Fourier-Transform Infrared Spectroscopy):

-

~3200-3400 cm⁻¹: N-H stretching vibrations of the primary amide (-CONH₂) and the secondary ammonium (-NH₂⁺-) group. This often appears as a broad band.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups in the pyrrolidine ring.

-

~1650-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretch (Amide I band).

-

~1600-1640 cm⁻¹: N-H bending vibration of the amide (Amide II band).

Mass Spectrometry (MS):

-

Expected [M+H]⁺: The mass of the free base is 114.15 g/mol . In ESI-MS, the expected molecular ion peak for the protonated free base would be at m/z = 115.1.[8]

Quality Control Workflow

A robust QC workflow ensures that each batch of synthesized material meets the required specifications for use in further synthetic steps, particularly for GMP applications.

Caption: Quality control decision workflow for batch release.

Application in Drug Development: Vildagliptin Synthesis

(R)-Pyrrolidine-2-carboxamide is a key starting material for the synthesis of several DPP-4 inhibitors, most notably Vildagliptin.[9] Vildagliptin is an oral medication used for the treatment of type 2 diabetes mellitus.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressing glucagon secretion from pancreatic α-cells.

In patients with type 2 diabetes, the action of incretins is impaired. By inhibiting DPP-4, Vildagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their active levels in the bloodstream.[2] This enhances the body's natural ability to control blood glucose levels, but only when they are elevated (i.e., after a meal), which significantly reduces the risk of hypoglycemia compared to some other classes of anti-diabetic drugs.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the physiological pathway affected by Vildagliptin.

Caption: Mechanism of action of Vildagliptin via DPP-4 inhibition.

Safety and Handling

As a fine chemical intermediate, this compound must be handled with appropriate care.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2).

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).

-

-

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in modern pharmaceutical R&D and manufacturing. Its straightforward, stereoretentive synthesis from D-proline, coupled with its critical role in forming the stereocenter of potent APIs like Vildagliptin, underscores its importance. A comprehensive understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any scientific professional aiming to incorporate this building block into a synthetic program. The continued exploration of pyrrolidine-based scaffolds ensures that this and related compounds will remain relevant in the ongoing quest for novel, selective, and effective therapeutics.

References

- Google Patents. (2011). CN102180823A - Method for refining prolinamide.

-

PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride. CID 3016353. Retrieved from [Link]

-

Wikipedia. (n.d.). Vildagliptin. Retrieved from [Link]

-

Ahren, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vildagliptin? Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine-2-carboxamide. CID 550774. Retrieved from [Link]

-

ResearchGate. (2021). Determination and Analysis of Solubility of l -Prolinamide in Ten Pure Solvents and Three Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Frontiers. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of L-Prolinamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103896820A - Method for purifying L-prolinamide.

- Google Patents. (2013). CN102180823B - A kind of method of refining prolinamide.

- Google Patents. (2011). CN102180823A - Method for refining prolinamide.

-

University of Eastern Piedmont. (n.d.). A concise and efficient synthesis of vildagliptin. Retrieved from [Link]

-

PubChem. (n.d.). L-Prolinamide. CID 111306. Retrieved from [Link]

-

SpectraBase. (n.d.). L-(-)-Prolinamide. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for L-prolinamide (HMDB0253910). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2007). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H and 13 C NMR (red) chemical shifts (ppm) (left) and the NOESY correlations (right) of 5a. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. L-Prolinamide | C5H10N2O | CID 111306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. 42429-27-6 CAS MSDS (L-Prolinamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. chemscene.com [chemscene.com]

Part 1: Physicochemical Properties and Analytical Characterization

An In-Depth Technical Guide to (R)-Pyrrolidine-2-carboxamide hydrochloride (CAS 50894-62-7): A Chiral Scaffold for Modern Drug Discovery

Introduction

This compound, identified by CAS number 50894-62-7, is a pivotal chiral building block derived from the natural amino acid D-proline. As a white to off-white crystalline solid, its hydrochloride salt form confers enhanced stability and solubility in aqueous media, making it highly tractable for synthetic applications.[1] The significance of this compound extends far beyond its basic properties; the pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry.[2] This distinction arises from the ring's three-dimensional structure and its ability to improve critical physicochemical parameters of drug candidates, such as solubility and receptor binding affinity.[2] Consequently, this compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), a foundational component in the development of novel therapeutics for neurological disorders, and a valuable tool in asymmetric organocatalysis.[1][2][3] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing its properties, synthesis, biological significance, and applications.

The precise chemical identity and purity of a starting material are paramount in drug development. This compound's utility is defined by its specific stereochemistry and physical characteristics.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50894-62-7 | [4] |

| Molecular Formula | C₅H₁₁ClN₂O | [1][4][5] |

| Molecular Weight | 150.61 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and other polar solvents | [1] |

| Synonyms | D-Proline amide hydrochloride, H-D-Pro-NH₂ HCl | [1] |

| Storage | Inert atmosphere, room temperature |[4] |

The molecule's structure is defined by a five-membered pyrrolidine ring with a carboxamide group at the C2 position in the (R)-configuration. This specific chirality is critical, as stereoisomers often exhibit vastly different biological activities and receptor interactions.[2]

Analytical and Spectroscopic Profile

Validation of enantiomeric purity and structural integrity is a non-negotiable step in its application. A multi-pronged analytical approach is essential for quality control.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for confirming the enantiomeric excess (e.e.) of the compound. The choice of a chiral stationary phase is critical for resolving the (R) and (S) enantiomers.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity by identifying characteristic proton and carbon signals of the pyrrolidine ring and carboxamide group.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound, confirming its identity.[4][6]

-

X-ray Crystallography: For absolute structural confirmation, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and the absolute (R) configuration of the chiral center.[2]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a self-validating system for ensuring the stereochemical integrity of the starting material.

-

Column Selection: Utilize a chiral column known for resolving amine derivatives, such as a Chiralpak AD-H column (or equivalent).[2]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[2] The exact ratio may require optimization.

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Instrumentation Setup:

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm) to detect the amide chromophore.

-

-

Analysis: Inject 10 µL of the sample. For validation, also inject a racemic (RS) standard to confirm the retention times of both the (R) and (S) enantiomers.

-

Data Interpretation: The (R)-enantiomer should present as a single, sharp peak at its characteristic retention time. The absence of a peak at the retention time corresponding to the (S)-enantiomer confirms high enantiomeric purity. The peak area is used to calculate the enantiomeric excess.

Part 2: Synthesis and Manufacturing Landscape

The synthesis of this compound primarily relies on chiral pool synthesis, leveraging the readily available and enantiomerically pure starting material, D-proline.

Chiral Pool Synthesis via Direct Amide Coupling

This is the most direct and common approach. The causality is clear: starting with an enantiopure precursor (D-proline) preserves the desired stereochemistry throughout the synthesis, avoiding costly and complex chiral resolution steps later. The core of this method is the activation of the carboxylic acid group of D-proline to facilitate its reaction with an ammonia source.[2]

Caption: Workflow for the synthesis of the target compound from D-proline.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-D-proline in a suitable aprotic solvent (e.g., dichloromethane, DMF). Cool the solution to 0 °C in an ice bath.

-

Activation: Add an amide coupling reagent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 1.2 equivalents of DIPEA). Stir for 15-20 minutes to form the activated ester. The Boc-protecting group is used to prevent side reactions at the pyrrolidine nitrogen.

-

Amidation: Add ammonium chloride (NH₄Cl, 1.5 equivalents) and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

-

Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[2]

-

Workup and Deprotection: Upon completion, perform an aqueous workup to remove excess reagents. The resulting N-Boc protected amide is then deprotected using a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to yield the final hydrochloride salt.

-

Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the final this compound as a crystalline solid.

Part 3: Biological Significance and Therapeutic Relevance

The value of this molecule in drug discovery stems from the unique properties of the pyrrolidine scaffold and its ability to interact with key biological targets.

The Pyrrolidine Ring: A Privileged Scaffold

The term "privileged scaffold" is not arbitrary; it is based on empirical evidence from numerous approved drugs.[2] The pyrrolidine ring's non-planar, puckered conformation allows it to present substituents in precise three-dimensional orientations, mimicking natural ligands and fitting snugly into the chiral pockets of enzymes and receptors.[7] This structural feature, combined with the hydrogen bond donor/acceptor capabilities of the ring nitrogen and carboxamide group, makes it a powerful component for modulating biological activity.

Caption: Interaction potential of the scaffold with various biological targets.

Interaction with Key Biological Targets

While this compound is primarily a building block, its core structure is found in molecules targeting several disease pathways:

-

GABA Receptors: The stereochemistry is critical for receptor selectivity. Studies have shown that (R)-configured pyrrolidine analogs can exhibit a higher affinity for GABA receptors, which are central to regulating neuronal excitability.[2] This makes the scaffold highly relevant for developing treatments for anxiety, epilepsy, and other neurological conditions.

-

InhA Enzyme Inhibition: The pyrrolidine carboxamide motif has been identified in potent and selective inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[2] This presents a promising avenue for developing new anti-tuberculosis agents to combat drug-resistant strains.

-

Dopamine Transporter (DAT) Inhibition: Related pyrrolidine-containing compounds are known to be potent inhibitors of the dopamine transporter.[8] This mechanism is central to the action of stimulants and antidepressants, highlighting the scaffold's potential in developing treatments for ADHD, depression, and addiction.

Part 4: Applications in Drug Discovery and Development

The practical application of this compound is best illustrated by its role as a key intermediate for established and investigational drugs.

Caption: The drug discovery workflow starting from the title compound.

Intermediate for API Synthesis

-

Protirelin (Thyrotropin-Releasing Hormone): The (S)-enantiomer of pyrrolidine-2-carboxamide is a key component of Protirelin, a peptide hormone used diagnostically and for certain neurological applications.[2][9] The synthesis of this tripeptide relies on the enantiopure pyrrolidine core.

-

Raclopride: The carboxamide of (R)-Pyrrolidine-2-carboxamide can be reduced with agents like LiAlH₄ to (R)-pyrrolidin-2-ylmethanamine while preserving its optical purity.[9] This amine is a crucial precursor for the synthesis of Raclopride, a selective dopamine D2 receptor antagonist widely used as a radioligand in Positron Emission Tomography (PET) studies to investigate neurological and psychiatric disorders.[9]

Scaffold for Novel Therapeutic Agents

The versatility of the pyrrolidine ring allows medicinal chemists to explore vast chemical space.[10] Functional groups can be added to the ring's nitrogen or carbon atoms to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity.[2] This makes this compound an ideal starting point for library synthesis in lead discovery campaigns targeting epilepsy, Alzheimer's disease, and infectious diseases.[7][11]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory to ensure personnel safety and experimental integrity.

Table 2: Safety and Handling Profile

| Category | Recommendation | Reference(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, lab coat, and safety glasses with side-shields or goggles. | [12] |

| Handling | Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [12][13] |

| Hazards | Harmful if swallowed or inhaled. May cause skin, eye, and respiratory irritation. | [12] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere. | [4][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [12] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation persists, seek medical attention. |[12] |

Conclusion

This compound (CAS 50894-62-7) is far more than a simple chemical intermediate. It represents a confluence of stereochemical purity, structural rigidity, and synthetic versatility that makes it an invaluable asset in modern pharmaceutical research. Its role as a chiral building block for complex APIs is well-documented, and its potential as a foundational scaffold for the next generation of therapeutics in neuroscience and infectious disease is significant. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological context is essential for unlocking its full potential in the creation of novel, effective, and safe medicines.

References

- (2R)-pyrrolidine-2-carboxamide hydrochloride - Cymit Química S.L. [URL: https://www.cymitquimica.com/base/files/cas-50894-62-7-en-sds.pdf]

- Pyrrolidine-2-carboxamide hydrochloride For Research - Benchchem. [URL: https://www.benchchem.com/product/b555561]

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947881/]

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4008920/]

- The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. [URL: https://www.ningboinno.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1422-0067/25/13/11158]

- Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016353]

- 50894-62-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/50894-62-7.html]

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36065584/]

- Synthesis of a New Chiral Pyrrolidine - MDPI. [URL: https://www.mdpi.com/1420-3049/15/3/1501]

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01511c]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466350050]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/394238]

- (R)-Pyrrolidine-2-carboxamide | Amino Acid Derivative | MedChemExpress. [URL: https://www.medchemexpress.com/r-pyrrolidine-2-carboxamide.html]

- Pyrrolidine-2,2,3,3,4,4,5,5-d8 - Safety Data Sheet. [URL: https://www.cdnisotopes.com/storage/sds/D-6855.pdf]

- Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. [URL: https://www.chinatiotropiumbromide.

- 2 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC132030050]

- Pyrrolidine-2-carboxaMide hydrochloride - ChemBK. [URL: https://www.chembk.com/en/chem/Pyrrolidine-2-carboxaMide%20hydrochloride]

- Buy this compound | 50894-62-7. [URL: https://www.chemspace.com/compounds/csc00010041]

- Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrrolidine-2-carboxamide]

- The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6180085/]

- WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide - Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947926/]

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508560/]

Sources

- 1. CAS 50894-62-7: (2R)-pyrrolidine-2-carboxamide hydrochlori… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 50894-62-7|this compound|BLD Pharm [bldpharm.com]

- 5. Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdnisotopes.com [cdnisotopes.com]

(R)-Pyrrolidine-2-carboxamide hydrochloride molecular weight

An In-Depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Cornerstone Chiral Building Block

Authored by a Senior Application Scientist

Introduction

This compound, a derivative of the amino acid D-proline, stands as a pivotal chiral building block in the landscape of modern medicinal chemistry and pharmaceutical development. Its rigid five-membered ring structure, endowed with a specific stereochemical configuration at the C2 position, offers a unique three-dimensional scaffold that is instrumental in designing molecules with high target affinity and specificity. The pyrrolidine motif is considered a "privileged scaffold" in drug discovery, appearing in numerous bioactive molecules and approved pharmaceuticals due to its favorable influence on physicochemical properties such as solubility and metabolic stability.[1] This guide provides an in-depth examination of the molecular characteristics, synthesis, analysis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid.[2] The hydrochloride salt form enhances the compound's stability and increases its solubility in water and other polar solvents, which is a crucial attribute for its utility in various reaction conditions.[2] The defining feature of this molecule is its chirality, denoted by the (R) configuration, which is critical for its specific interactions with biological targets like enzymes and receptors.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 150.61 g/mol | [1][3][4] |

| Molecular Formula | C₅H₁₁ClN₂O | [2][3][4] |

| CAS Number | 50894-62-7 | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in polar solvents, particularly water | [2][5] |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [3][5] |

| Synonyms | D-Proline amide hydrochloride, H-D-Pro-NH2 HCl | [2] |

Synthesis and Stereochemical Integrity

The synthesis of this compound with high enantiomeric purity is paramount to its application in pharmaceutical development. The primary causality behind synthetic strategy selection is the preservation of the delicate stereocenter.

Synthetic Pathways

A common and reliable method begins with the readily available chiral pool starting material, D-proline. This approach leverages the inherent stereochemistry of the natural (or in this case, non-natural) amino acid.

A generalized workflow is as follows:

-

Protection of the Amine: The secondary amine of D-proline is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).

-

Amidation: The activated carboxyl group is reacted with an ammonia source (e.g., ammonium hydroxide, or gaseous ammonia) to form the primary carboxamide.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed, typically under acidic conditions (e.g., trifluoroacetic acid for Boc, or hydrogenolysis for Cbz).

-

Salt Formation: The resulting free base is treated with hydrochloric acid (HCl) to yield the stable hydrochloride salt.

Caption: Key application pathways.

Analytical and Quality Control Protocols

Ensuring the chemical identity, purity, and, most importantly, the stereochemical integrity of this compound is a non-negotiable aspect of its use in a regulated research environment.

Identity and Purity Assessment

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for determining purity.

Protocol: Enantiomeric Purity by Chiral HPLC

The validation of stereochemistry is critical, as the (S)-enantiomer may have different biological activity or could be an undesired impurity. [1] Objective: To resolve and quantify the (R) and (S) enantiomers of Pyrrolidine-2-carboxamide.

Methodology:

-

Column Selection: A chiral stationary phase is required. A column such as a Chiralpak AD-H or equivalent is a proven choice for this separation. [1]2. Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent and an alcohol, for example, Hexane and Isopropanol (IPA) in a 90:10 ratio. [1]The exact ratio may require optimization. The mobile phase must be filtered and degassed before use.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Prepare a racemic standard (a 50:50 mixture of R and S enantiomers) in the same manner to identify the retention times of both peaks.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

System Suitability:

-

Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.

-

-

Analysis:

-

Inject the sample solution.

-

Integrate the peak areas for both the (R) and (S) enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer) ] x 100

-

The acceptance criterion is typically ≥98% e.e.

-

This self-validating protocol, through the use of a racemic standard and a defined resolution requirement, ensures trustworthy and reproducible results.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and air. [3]Recommended storage temperatures are either room temperature or refrigerated at 2-8°C. [3][5]* Safety: this compound is classified as an irritant. [5]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a highly valuable and versatile tool in the arsenal of the medicinal chemist. Its defined stereochemistry and rigid conformational properties provide a reliable starting point for the synthesis of complex and stereospecific pharmaceuticals. From established peptide hormones to next-generation anti-infectives, its role as a foundational building block is well-established. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for leveraging its full potential in the rigorous and demanding field of drug development.

References

-

PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Grindstonemed. (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. Retrieved from [Link]

-

ChemBK. (n.d.). Pyrrolidine-2-carboxaMide hydrochloride. Retrieved from [Link]

Sources

(R)-Pyrrolidine-2-carboxamide Hydrochloride: A Privileged Scaffold for Diverse Mechanisms of Action in Drug Discovery

Abstract

(R)-Pyrrolidine-2-carboxamide hydrochloride, a chiral derivative of the amino acid proline, has emerged as a cornerstone in medicinal chemistry.[1] While not possessing a significant intrinsic biological activity itself, its rigid, stereochemically defined structure serves as a "privileged scaffold." This guide explores the diverse mechanisms of action unlocked by derivatives of (R)-Pyrrolidine-2-carboxamide, showcasing its remarkable versatility as a building block for potent and selective therapeutic agents.[1] We will delve into the specific molecular interactions and signaling pathways modulated by these derivatives in key therapeutic areas, including infectious diseases, oncology, metabolic disorders, and neurology. This document will further provide field-proven experimental protocols for elucidating the mechanisms of action of novel pyrrolidine-based compounds, offering a technical resource for researchers in drug discovery and development.

The (R)-Pyrrolidine-2-carboxamide Scaffold: Physicochemical and Stereochemical Attributes

This compound is a white crystalline solid with the molecular formula C₅H₁₁ClN₂O.[2] Its structure is characterized by a five-membered pyrrolidine ring with a carboxamide group at the 2-position, existing as the R-enantiomer. The hydrochloride salt form enhances its stability and aqueous solubility.[2]

The significance of this scaffold in drug design stems from several key features:

-

Chirality: The defined stereochemistry at the 2-position is crucial for enantioselective interactions with biological targets, such as enzymes and receptors, which are themselves chiral.[1]

-

Conformational Rigidity: The five-membered ring structure imparts a degree of conformational constraint, reducing the entropic penalty of binding to a target and allowing for the precise spatial orientation of appended functional groups.

-

Synthetic Tractability: As a derivative of proline, it is readily available and serves as a versatile starting material for a wide array of chemical modifications at the ring nitrogen and the carboxamide group.

-

"Privileged" Status: The pyrrolidine ring is a recurring motif in numerous approved pharmaceuticals, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][3]

These attributes make (R)-Pyrrolidine-2-carboxamide a highly valuable starting point for generating libraries of diverse compounds with a wide range of biological activities.

Mechanistic Diversity of (R)-Pyrrolidine-2-carboxamide Derivatives

The true value of the (R)-Pyrrolidine-2-carboxamide scaffold lies in the diverse mechanisms of action exhibited by its derivatives. By modifying the core structure, medicinal chemists have successfully targeted a variety of proteins implicated in major diseases.

Antitubercular Activity: Inhibition of InhA

A significant area of research has been the development of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enzyme InhA (Enoyl-Acyl Carrier Protein Reductase).[1][4] InhA is a key enzyme in the mycobacterial fatty acid biosynthesis pathway (FAS-II), which is essential for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[5][6]

Mechanism of Action: Pyrrolidine carboxamide derivatives act as direct inhibitors of InhA, binding to the active site and preventing the binding of its natural substrate.[4][5] This mode of action is advantageous over the frontline anti-TB drug isoniazid, which is a prodrug requiring activation by the mycobacterial enzyme KatG.[5] Resistance to isoniazid often arises from mutations in KatG, a mechanism that direct InhA inhibitors can circumvent.[5]

Crystal structures of InhA in complex with pyrrolidine carboxamide inhibitors have revealed the key interactions driving their potency.[4][7] The potency of these inhibitors is highly dependent on their stereochemistry, with only one enantiomer typically showing significant activity.[4][7]

Caption: Inhibition of the M. tuberculosis FAS-II pathway by pyrrolidine carboxamide derivatives targeting InhA.

Anticancer Activity: Dual EGFR and CDK2 Inhibition

Derivatives of pyrrolidine-carboxamide have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology.[2][8]

-

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) leading to cell proliferation, survival, and metastasis. Its overexpression or mutation is common in many cancers.

-

CDK2 , in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation can lead to uncontrolled cell division.

Mechanism of Action: By simultaneously inhibiting both EGFR-mediated growth signals and CDK2-driven cell cycle progression, these dual-inhibitor derivatives can induce apoptosis and halt tumor growth more effectively than single-target agents.[2] Several synthesized derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the nanomolar range for both EGFR and CDK2.[2][8]

Caption: Dual inhibition of EGFR signaling and CDK2-mediated cell cycle progression by pyrrolidine carboxamide derivatives.

Antidiabetic Activity

The pyrrolidine scaffold has been instrumental in developing agents for type 2 diabetes through at least two distinct mechanisms:

-

GPR40 Agonism: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is expressed on pancreatic β-cells and plays a role in glucose-dependent insulin secretion. Pyrrolidine-containing compounds have been identified as potent GPR40 agonists.[9][10][11] Interestingly, the stereochemistry of these derivatives is critical, with different enantiomers exhibiting distinct binding modes and functional activities.[9][10][11] For instance, the (R,R)-enantiomer of one series was found to activate both Gq-coupled intracellular Ca²⁺ flux and Gs-coupled cAMP accumulation, leading to a dual mechanism of glucose-dependent insulin and GLP-1 secretion.[9][10]

-

DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin release.[12][13] The pyrrolidine ring is an excellent mimic of the proline residue that DPP-IV recognizes in its substrates.[14] Consequently, many DPP-IV inhibitors incorporate a cyanopyrrolidine moiety, which can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[14]

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione (succinimide) have a long history in the treatment of epilepsy. The mechanism of action for these compounds is believed to involve the modulation of voltage-gated ion channels in the central nervous system.[15][16] Studies have shown that these derivatives can influence neuronal voltage-sensitive sodium channels and L-type calcium channels, thereby reducing neuronal excitability and suppressing seizures.[15][16][17]

Structure-Activity Relationship (SAR) Insights

The diverse pharmacology of pyrrolidine-based compounds is a direct result of how different substituents on the core scaffold interact with their respective biological targets. While specific SAR varies for each target, some general principles have emerged:

-

Substituents on the Pyrrolidine Ring: Modifications at the 3, 4, and 5 positions of the pyrrolidine ring can influence the molecule's conformation and introduce new interactions with the target protein. For example, adding a 4-cis-CF₃ group to a GPR40 agonist improved its binding affinity and efficacy.[10]

-

Modifications of the Carboxamide Group: The carboxamide moiety is a key interaction point and a common site for derivatization. Extending from the amide nitrogen with various aromatic or heterocyclic groups has been a successful strategy to explore hydrophobic pockets in target proteins and enhance potency, as seen in InhA inhibitors and anticancer agents.[5][18][19]

-

N-Substitution on the Pyrrolidine Ring: The ring nitrogen is another critical handle for modification. Attaching different groups at this position can significantly alter the compound's properties and target selectivity.[3][20]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of novel (R)-Pyrrolidine-2-carboxamide derivatives, a series of well-established biochemical and cell-based assays are employed. Below are representative protocols for key targets.

InhA Enzymatic Inhibition Assay

This protocol is designed to determine the IC₅₀ value of a test compound against purified M. tuberculosis InhA enzyme.

Principle: InhA activity is measured by monitoring the oxidation of its co-factor NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

-

Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Test compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 1 mM.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

250 µM NADH (final concentration)

-

25 µM DD-CoA (final concentration)

-

Test compound at various concentrations (final DMSO concentration should be ≤1-2%)

-

-

Include control wells:

-

100% activity control: All components except the inhibitor (add DMSO vehicle instead).

-

Background control: All components except the enzyme.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding InhA enzyme to a final concentration of approximately 100 nM.[21]

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

EGFR/CDK2 Kinase Inhibition Assay

This protocol describes a general method for assessing kinase inhibition using a fluorescence-based assay.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific peptide substrate by the kinase. The remaining ATP is then detected using a luciferase-based system, where light output is inversely proportional to kinase activity.

Materials:

-

Purified recombinant EGFR or CDK2/cyclin A/E kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[22]

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the following to the wells of a 384-well plate:

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Caption: General workflow for an in vitro kinase inhibition assay.

DPP-IV Inhibitor Screening Assay

This protocol outlines a fluorometric method for screening DPP-IV inhibitors.

Principle: The assay utilizes a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-IV to release the highly fluorescent AMC product. Inhibition of DPP-IV results in a decreased fluorescence signal.[24][25]

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (H-Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[25]

-

Test compound dissolved in DMSO

-

Sitagliptin (positive control inhibitor)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[24][25]

Procedure:

-

Prepare reagents: Dilute the DPP-IV enzyme and substrate in Assay Buffer. Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up the following wells (in triplicate):

-

100% Initial Activity: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL DMSO vehicle.

-

Background: 40 µL Assay Buffer + 10 µL DMSO vehicle.

-

Positive Control: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL Sitagliptin.

-

Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL test compound.

-

-

Pre-incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each test compound concentration relative to the 100% activity control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a quintessential example of a privileged scaffold in modern drug discovery. Its true power is not in its own biological activity, but in the vast therapeutic potential it unlocks when used as a foundation for chemical elaboration. The derivatives stemming from this single chiral building block have yielded potent and selective modulators of enzymes and receptors across a remarkable range of disease areas. The continued exploration of chemical space around the pyrrolidine-2-carboxamide core, guided by a deep understanding of structure-activity relationships and target biology, promises to deliver the next generation of innovative medicines.

References

-

Plummer, C. W., Clements, M. J., Chen, H., Rajagopalan, M., Josien, H., Hagmann, W. K., Miller, M., & Maria, E. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry, 60(4), 1417-1431. [Link]

-

Al-Jassas, E., Al-Salahat, A., Ibrahim, M., Al-Tykhyi, T., Al-Qawasmeh, R. A., & Al-Qtaishat, S. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, 356(10), e2300194. [Link]

-

Al-Jassas, E., Al-Salahat, A., Ibrahim, M., Al-Tykhyi, T., Al-Qawasmeh, R. A., & Al-Qtaishat, S. (2023). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie. [Link]

-

Plummer, C. W., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. NLM Dataset Catalog. [Link]

-

Plummer, C. W., Clements, M. J., Chen, H., Rajagopalan, M., Josien, H., Hagmann, W. K., Miller, M., & Maria, E. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. PubMed. [Link]

-

Plummer, C. W., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry - ACS Figshare. [Link]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of medicinal chemistry, 49(21), 6314–6323. [Link]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Sarro, G. D., & Sarro, A. D. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(35), 4037–4056. [Link]

-

Liu, Y., Li, Y., & Liu, J. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

-

He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & medicinal chemistry, 15(22), 6923–6937. [Link]

-

Andres-Mach, M., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports : PR, 68(2), 267–273. [Link]

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. [Link]

-

Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in chemistry, 12, 1342939. [Link]

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1346. [Link]

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6314–6323. [Link]

-

Plummer, C. W., et al. (2017). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 8(11), 1143–1148. [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0247501. [Link]

-

Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 812–823. [Link]

-

Vilchèze, C., et al. (2018). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Frontiers in microbiology, 9, 1391. [Link]

-

Tu, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European journal of medicinal chemistry, 223, 113645. [Link]

-

Unknown. (n.d.). Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Bentham Science Publisher. [Link]

-

Unknown. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Unknown Source. [Link]

-

Soni, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Unknown. (n.d.). CDK2, CDK4, EGFR and cell division inhibitory activities of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

-

Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

-

Soni, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(13), 3959. [Link]

-

Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]

-

He, X., et al. (2003). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. The Journal of biological chemistry, 278(50), 50545–50552. [Link]

-

Unknown. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

-

Petri, A. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(23), 7306. [Link]

-

Unknown. (n.d.). a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]

-

Drucker, D. J., & Nauck, M. A. (2006). DPP-4 inhibitors and their potential role in the management of type 2 diabetes. The Lancet, 368(9548), 1696–1705. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

Kumar, P., et al. (2016). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 99, 12–21. [Link]

-

D'hooghe, M., & Van Brabandt, W. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(2), 11158. [Link]

-

Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 27(24), 8753. [Link]

-

Fisman, E. Z., & Tenenbaum, A. (2010). Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment. World journal of diabetes, 1(2), 55–61. [Link]

-

Flentie, K., et al. (2016). Intrabacterial Metabolism Obscures the Successful Prediction of an InhA Inhibitor of Mycobacterium tuberculosis. ACS infectious diseases, 2(10), 696–705. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 15. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]